molecular formula C10H17NO4 B7839948 Ethyl 4-morpholin-4-yl-3-oxobutanoate

Ethyl 4-morpholin-4-yl-3-oxobutanoate

Cat. No.: B7839948
M. Wt: 215.25 g/mol
InChI Key: SSNXTHWDPLUYNN-UHFFFAOYSA-N
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Description

Ethyl 4-morpholin-4-yl-3-oxobutanoate is an organic compound characterized by a morpholine ring attached to the 4-position of a 3-oxobutanoate ethyl ester.

Properties

IUPAC Name

ethyl 4-morpholin-4-yl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-15-10(13)7-9(12)8-11-3-5-14-6-4-11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNXTHWDPLUYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally similar esters with substituents at the 4-position of the 3-oxobutanoate backbone. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
Ethyl 4-morpholin-4-yl-3-oxobutanoate Morpholine C₁₀H₁₅NO₄ ~229.23* Not specified Hypothetical use in drug design (polarity, solubility)
Ethyl 4-chloro-3-oxobutanoate (COBE) Chlorine C₆H₉ClO₃ 164.59 EN300-193702 Biocatalytic reduction to chiral alcohols (e.g., CHBE)
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate 3-Chlorophenyl C₁₂H₁₃ClO₃ 240.68 221122-22-1 Organic synthesis intermediates
Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate 4-Chlorophenylsulfinyl C₁₂H₁₃ClO₄S 300.79 337923-05-4 Asymmetric synthesis (sulfinyl group enhances stereochemical control)
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 3-Fluoro-4-methoxyphenyl C₁₃H₁₅FO₄ 278.26 1402232-56-7 Specialty chemical applications (fluorine enhances lipophilicity)

*Calculated based on molecular formula.

Physicochemical Properties

  • Polarity : The morpholine group increases polarity compared to halogenated analogs, likely improving water solubility. For example, COBE (logP ~1.5) is less polar than the morpholine derivative (estimated logP ~0.5).
  • Thermal Stability : Sulfinyl and morpholine substituents may enhance thermal stability due to electron-withdrawing and hydrogen-bonding effects, respectively.

Research Findings and Data Highlights

Biocatalytic Performance Comparison

  • COBE Reduction: Achieves 92% yield and 90% ee for S-CHBE under optimal conditions (pH 8.0, ethanol as co-substrate) .
  • Morpholine Analog: No direct biocatalytic data available, but morpholine’s electron-rich nature may influence enzyme-substrate interactions differently compared to chloro or sulfinyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-morpholin-4-yl-3-oxobutanoate
Reactant of Route 2
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Ethyl 4-morpholin-4-yl-3-oxobutanoate

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